molecular formula C26H34N4O B279679 1-(1-adamantyl)-4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]piperazine

1-(1-adamantyl)-4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]piperazine

Cat. No.: B279679
M. Wt: 418.6 g/mol
InChI Key: AJNAEIXAYOLDTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-adamantyl)-4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]piperazine is a compound that has been widely studied in scientific research. It is a piperazine derivative that has shown potential in various applications due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-(1-adamantyl)-4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]piperazine is not fully understood. However, it has been reported to interact with various receptors in the brain, including dopamine D2 receptors, sigma-1 receptors, and N-methyl-D-aspartate (NMDA) receptors. It has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its potential use in the treatment of neurological disorders. It has also been reported to have anti-inflammatory effects and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(1-adamantyl)-4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]piperazine in lab experiments is its high purity and yield. It is also relatively easy to synthesize, which makes it an attractive compound for researchers. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 1-(1-adamantyl)-4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]piperazine. One potential direction is to further investigate its potential use as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as an anti-inflammatory agent and anti-cancer agent. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of 1-(1-adamantyl)-4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]piperazine involves the reaction of adamantane-1-carboxylic acid with 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride in the presence of triethylamine. The resulting product is then treated with piperazine in the presence of potassium carbonate to yield this compound. This synthesis method has been optimized and reported to have a high yield and purity.

Scientific Research Applications

1-(1-adamantyl)-4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]piperazine has been extensively studied in scientific research for its potential applications in various fields. It has shown promising results in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use as an anti-inflammatory agent, anti-cancer agent, and as a potential treatment for diabetes.

Properties

Molecular Formula

C26H34N4O

Molecular Weight

418.6 g/mol

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanone

InChI

InChI=1S/C26H34N4O/c1-18-24(19(2)30(27-18)23-6-4-3-5-7-23)25(31)28-8-10-29(11-9-28)26-15-20-12-21(16-26)14-22(13-20)17-26/h3-7,20-22H,8-17H2,1-2H3

InChI Key

AJNAEIXAYOLDTI-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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